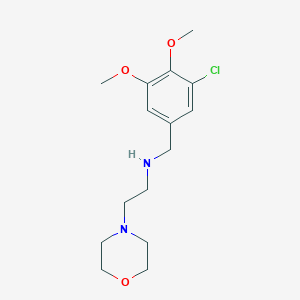

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its psychedelic effects. However, this compound has also attracted the attention of scientists due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is thought to involve the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems such as dopamine, glutamate, and GABA. This modulation results in the alteration of perception, mood, and cognition. However, the exact mechanism of action of this compound is still not fully understood and requires further investigation.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are similar to those of other hallucinogenic drugs such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. However, N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been found to be more potent than other hallucinogens, which can lead to more intense and unpredictable effects. Additionally, this compound has been associated with adverse effects such as seizures, cardiovascular complications, and even death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Additionally, this compound has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, the use of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is limited by its potential toxicity and adverse effects. Therefore, caution must be exercised when using this compound in research.

Zukünftige Richtungen

There are several future directions for the research of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, the development of safer and more selective analogs of this compound could lead to the discovery of new treatments for these disorders. Another direction is the exploration of the mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, which could provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the study of the adverse effects of this compound could lead to the development of strategies to mitigate its potential toxicity.

Synthesemethoden

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 2-(morpholin-4-yl)ethanamine with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has the potential to be used as a tool for studying the role of the serotonin 2A receptor in these disorders.

Eigenschaften

Produktname |

N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine |

|---|---|

Molekularformel |

C15H23ClN2O3 |

Molekulargewicht |

314.81 g/mol |

IUPAC-Name |

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |

InChI |

InChI=1S/C15H23ClN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |

InChI-Schlüssel |

LODCFFRVGUGLMJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |

Kanonische SMILES |

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)

![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)

![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)

![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)

![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)

![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)

![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)

![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)

![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)